An In-depth Technical Guide to 2-Methylbutyl Dodecanoate
An In-depth Technical Guide to 2-Methylbutyl Dodecanoate
This guide provides a comprehensive overview of 2-Methylbutyl dodecanoate, a fatty acid ester. It is intended for researchers, scientists, and drug development professionals who require detailed information on its chemical properties, synthesis, and characterization.
Chemical Identity and Properties
2-Methylbutyl dodecanoate, also known as 2-methylbutyl laurate, is the ester formed from dodecanoic acid and 2-methylbutan-1-ol. Its chemical structure and key properties are summarized below.
Chemical Structure:
Synonyms:
CAS Number: 55195-19-2[1]
Molecular Formula: C17H34O2[1]
Molecular Weight: 270.45 g/mol [1]
The quantitative physical and chemical properties of 2-Methylbutyl dodecanoate are presented in Table 1.
Table 1: Physicochemical Properties of 2-Methylbutyl Dodecanoate
| Property | Value | Reference |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Specific Gravity | 0.856 to 0.862 @ 25.00 °C | [1] |
| Refractive Index | 1.434 to 1.440 @ 20.00 °C | [1] |
| Boiling Point | 311.00 to 312.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 291.00 °F (143.89 °C) (Closed Cup) | [1] |
| Vapor Pressure | 0.001 mmHg @ 25.00 °C (estimated) | [1] |
| Water Solubility | 0.01354 mg/L @ 25 °C (estimated) | [1] |
| LogP (o/w) | 7.432 (estimated) | [1] |
Synthesis of 2-Methylbutyl Dodecanoate
2-Methylbutyl dodecanoate is typically synthesized via Fischer esterification. This method involves the acid-catalyzed reaction of dodecanoic acid with 2-methylbutan-1-ol.
Below is a representative experimental protocol for this synthesis, adapted from a standard Fischer esterification procedure.
Experimental Protocol: Fischer Esterification
Materials:
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Dodecanoic acid
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2-Methylbutan-1-ol
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Concentrated sulfuric acid (H₂SO₄)
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5% aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Diethyl ether or other suitable extraction solvent
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Deionized water
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle or sand bath
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Separatory funnel
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Beakers and Erlenmeyer flasks
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pH paper
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Rotary evaporator
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Distillation apparatus (optional, for high purity)
Procedure:
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Reaction Setup: In a round-bottom flask, combine one molar equivalent of dodecanoic acid and 1.5 to 2 molar equivalents of 2-methylbutan-1-ol. The excess alcohol helps to drive the equilibrium towards the product.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the moles of the limiting reactant) to the flask while swirling. This step is exothermic.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or sand bath. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute the mixture with a suitable organic solvent like diethyl ether and wash it sequentially with:
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Deionized water to remove the excess alcohol and some of the acid.
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5% aqueous sodium bicarbonate solution to neutralize the remaining sulfuric acid and any unreacted dodecanoic acid. Check the aqueous layer with pH paper to ensure it is basic.
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Saturated brine solution to remove the bulk of the dissolved water in the organic layer.
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Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The solvent is then removed from the filtrate using a rotary evaporator.
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Purification: The resulting crude 2-Methylbutyl dodecanoate can be purified further by vacuum distillation if high purity is required.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the 2-methylbutyl group, including a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, and multiplets for the methylene groups. The long alkyl chain of the dodecanoate moiety will present as a large multiplet in the aliphatic region. The methylene group attached to the ester oxygen will appear as a downfield triplet.
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¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon of the ester at approximately 174 ppm. The carbon of the methylene group attached to the ester oxygen will be in the range of 60-70 ppm. The remaining aliphatic carbons will appear in the upfield region.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M+) at m/z = 270.46. Common fragmentation patterns for esters would also be observed.
Applications
Currently, the primary documented application of 2-Methylbutyl dodecanoate is as a flavoring agent in the food and fragrance industry.[1] Its potential applications in other areas, such as a specialty solvent, a plasticizer, or as an intermediate in organic synthesis, are subjects for further research. For drug development professionals, understanding the synthesis and properties of such long-chain esters can be relevant for pro-drug design or as formulation excipients.
Diagrams
Below are diagrams illustrating the synthesis of 2-Methylbutyl dodecanoate and a conceptual workflow for its synthesis and purification.
Caption: Fischer esterification of 2-Methylbutyl dodecanoate.
Caption: Synthesis and purification workflow.
